2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a furan ring, a cyclopentapyrimidine ring, a thioether group, and an acetamide group. These functional groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a furan ring, which is a five-membered aromatic ring with an oxygen atom. It also contains a cyclopentapyrimidine ring, which is a fused ring system containing a five-membered ring attached to a pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the furan ring is aromatic and might undergo electrophilic aromatic substitution. The thioether group might be oxidized, and the acetamide group could participate in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group might make it somewhat soluble in water, while the aromatic rings might increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : A study highlighted the synthesis of novel heterocyclic compounds, including derivatives that showcase anti-inflammatory and analgesic activities. The research explored the inhibition of cyclooxygenase enzymes, showing significant inhibitory activity and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antifungal Effects : Another study focused on synthesizing derivatives for potential antifungal effects against various fungi species. This research underscores the importance of chemical modifications to enhance antifungal activity and offers insights into the compound's utility in addressing fungal infections (Kaplancıklı et al., 2013).
Anticancer Activity : Research into certain derivatives demonstrated appreciable cancer cell growth inhibition across multiple cancer cell lines. This study provides a foundation for the compound's potential application in cancer therapy by identifying specific derivatives with promising anticancer properties (Al-Sanea et al., 2020).
Antimicrobial Agents : A synthesis study explored derivatives as antimicrobial agents, showing that these compounds possess good antibacterial and antifungal activities. This highlights the compound's versatility and potential in developing new antimicrobial therapies (Hossan et al., 2012).
Antinociceptive and Anti-inflammatory Properties : The design and synthesis of thiazolopyrimidine derivatives were evaluated for their antinociceptive and anti-inflammatory properties. Such studies indicate the compound's potential in pain and inflammation management, showcasing significant activities in preclinical models (Selvam et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-28-16-6-2-5-15(11-16)12-23-20(26)14-30-21-18-8-3-9-19(18)25(22(27)24-21)13-17-7-4-10-29-17/h2,4-7,10-11H,3,8-9,12-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIYPKYQAYMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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